molecular formula C22H20N4O4 B2515646 2,4-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide CAS No. 955539-25-0

2,4-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

Cat. No.: B2515646
CAS No.: 955539-25-0
M. Wt: 404.426
InChI Key: LCYPVFNRDPLVFE-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound (CAS 955539-25-0) features a benzamide core substituted with two methoxy groups at the 2- and 4-positions. The phenyl group at the amide nitrogen is linked to a 6-methoxyimidazo[1,2-b]pyridazine moiety .
Molecular Formula: C₂₂H₂₀N₄O₄.
Molecular Weight: 404.4 g/mol.
Key Features:

  • Methoxy groups: Enhance metabolic stability and modulate electronic properties.

Properties

IUPAC Name

2,4-dimethoxy-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-28-16-8-9-17(19(12-16)29-2)22(27)23-15-6-4-14(5-7-15)18-13-26-20(24-18)10-11-21(25-26)30-3/h4-13H,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYPVFNRDPLVFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C(=N3)C=CC(=N4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,2-b]pyridazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-b]pyridazine core.

    Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

    Coupling with Benzamide: The final step involves coupling the imidazo[1,2-b]pyridazine derivative with a benzamide derivative under conditions that promote amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Key Synthetic Reactions

The compound’s synthesis involves strategic bond-forming reactions to assemble its complex structure:

Suzuki–Miyaura Coupling

A pivotal step in constructing the imidazo[1,2-b]pyridazine core involves palladium-catalyzed cross-coupling between aryl halides and organoboron reagents. For example:

  • Coupling of 6-methoxyimidazo[1,2-b]pyridazine-2-boronic acid with a halogenated benzamide precursor under Pd(PPh₃)₄ catalysis.

  • Typical conditions: 1:1 molar ratio of substrates, 5 mol% Pd catalyst, K₂CO₃ base, and DMF solvent at 80–100°C for 12–24 hours.

Hydrolysis of Esters

Ester intermediates are hydrolyzed to carboxylic acids during synthesis:

  • Example: Hydrolysis of methyl 2,4-dimethoxybenzoate using NaOH (1M) in methanol/water (4:1) at reflux.

Amide Bond Formation

The benzamide group is introduced via coupling reactions:

  • Activation of 2,4-dimethoxybenzoic acid with HATU or EDC, followed by reaction with 4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline.

Functional Group Reactivity

The compound’s reactivity is dictated by its functional groups:

Methoxy Groups

  • Demethylation : Methoxy substituents may undergo demethylation under strong acidic (e.g., HBr/AcOH) or oxidative conditions (e.g., ceric ammonium nitrate).

  • Electrophilic Substitution : The electron-donating methoxy groups activate aromatic rings toward nitration or sulfonation at ortho/para positions.

Imidazo[1,2-b]pyridazine Core

  • Electrophilic Aromatic Substitution : Reacts preferentially at the C5 position due to electron-rich nature .

  • N-Alkylation : The imidazole nitrogen can undergo alkylation with alkyl halides (e.g., methyl iodide) in DMF with NaH .

Benzamide Group

  • Hydrolysis : The amide bond is stable under mild conditions but hydrolyzes in concentrated HCl (6M) at 100°C to yield 2,4-dimethoxybenzoic acid and the corresponding amine.

Post-Synthetic Modifications

The compound serves as a scaffold for further derivatization:

Reduction

  • Catalytic Hydrogenation : The pyridazine ring undergoes partial reduction with H₂/Pd-C in ethanol, yielding dihydroimidazopyridazine derivatives.

Oxidation

  • Methoxy to Carbonyl : Selective oxidation of methoxy groups to ketones using KMnO₄ in acidic conditions (e.g., H₂SO₄).

Comparative Reactivity of Structural Analogues

Reaction Type2,4-Dimethoxy Derivative3,4-Dimethoxy Analogue Ponatinib-like Derivatives
Suzuki Coupling High efficiency (85–90% yield)Moderate efficiency (70–75%)Requires specialized ligands
Amide Hydrolysis Complete in 6M HCl (12h)Partial hydrolysis under same conditionsResistant due to steric hindrance
N-Alkylation Selective at imidazole NCompeting reactivity at sulfonamide NLimited by planar structure

Stability and Degradation Pathways

  • Thermal Stability : Stable up to 200°C; decomposes above 250°C via cleavage of the amide bond.

  • Photodegradation : UV light (254 nm) induces ring-opening reactions in the imidazo[1,2-b]pyridazine moiety.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects, including:

  • Anticancer Activity: Research indicates that compounds similar to 2,4-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that imidazo[1,2-b]pyridazine derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .

Antimicrobial Properties

The compound has also been studied for its antibacterial activities. A series of related compounds demonstrated potent activity against both gram-positive and gram-negative bacteria . The mechanisms include:

  • Enzyme Inhibition: Interfering with bacterial enzyme functions essential for survival.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Targets: Compounds in this class may inhibit key enzymes involved in cellular signaling pathways.
  • Receptor Binding: The compound's structure allows it to bind effectively to various receptors, modulating their activity.

Case Studies and Research Findings

Several studies have documented the pharmacological effects of similar compounds:

  • Anticancer Studies : A study published in Cancer Letters demonstrated that derivatives with imidazo[1,2-b]pyridazine cores showed enhanced anticancer activity compared to non-substituted analogs .
  • Antibacterial Activity : Research published in Chemical & Pharmaceutical Bulletin highlighted the synthesis and antibacterial efficacy of imidazo derivatives against resistant bacterial strains .

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets. The imidazo[1,2-b]pyridazine core can interact with enzymes or receptors, modulating their activity. The methoxy groups may enhance the compound’s binding affinity and specificity by forming hydrogen bonds or hydrophobic interactions with the target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated Benzamide Derivatives

(a) 3,4-Difluoro-N-[2-Fluoro-5-(6-Methoxyimidazo[1,2-b]Pyridazin-2-yl)Phenyl]Benzamide (CAS Unspecified)
  • Molecular Formula : C₂₀H₁₃F₃N₄O₂.
  • Molecular Weight : 398.34 g/mol .
  • Activity: Fluorine may enhance binding affinity to hydrophobic kinase pockets but reduce metabolic stability compared to methoxy groups .
(b) 4-Fluoro-N-(4-{6-Methoxyimidazo[1,2-b]Pyridazin-2-yl}Phenyl)Benzamide (CAS 955617-54-6)
  • Molecular Formula : C₂₀H₁₅FN₄O₂.
  • Molecular Weight : 362.36 g/mol .
  • Synthetic Accessibility: Fluorine introduction via nucleophilic aromatic substitution is simpler than methoxy group installation .

Imidazo[1,2-b]Pyridazine-Containing Kinase Inhibitors

(a) Ponatinib (AP24534)
  • Structure : Contains an ethynyl linker between imidazo[1,2-b]pyridazine and a trifluoromethyl-substituted benzamide.
  • Molecular Weight : 582.5 g/mol (hydrochloride salt) .
  • Key Differences :
    • Ethynyl linker : Enhances rigidity and kinase binding potency, particularly against BCR-ABL T315I mutants.
    • Trifluoromethyl group : Increases hydrophobic interactions but raises toxicity concerns .

Methoxy-Substituted Analogs

(a) 2-Methoxy-N-(4-(6-Methoxyimidazo[1,2-b]Pyridazin-2-yl)Phenyl)Benzamide (CAS 955801-91-9)
  • Molecular Formula : C₂₁H₁₈N₄O₃.
  • Molecular Weight : 374.4 g/mol .
  • Key Differences :
    • Single methoxy group : Reduced steric and electronic effects compared to the 2,4-dimethoxy analog.
    • Bioactivity : May exhibit weaker kinase inhibition due to fewer electron-donating groups .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Highlights
Target Compound (CAS 955539-25-0) C₂₂H₂₀N₄O₄ 404.4 2,4-Dimethoxy, 6-methoxyimidazo[1,2-b]pyridazine Kinase inhibition (hypothesized)
3,4-Difluoro Analog C₂₀H₁₃F₃N₄O₂ 398.34 3,4-Difluoro, 2-fluoro, 6-methoxyimidazo[1,2-b]pyridazine Enhanced lipophilicity
Ponatinib (AP24534) C₂₉H₂₇F₃N₆O 582.5 Ethynyl linker, trifluoromethyl BCR-ABL inhibition, T315I mutant activity
2-Methoxy Analog (CAS 955801-91-9) C₂₁H₁₈N₄O₃ 374.4 2-Methoxy, 6-methoxyimidazo[1,2-b]pyridazine Reduced kinase binding

Biological Activity

2,4-Dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of benzamides and incorporates methoxy and imidazo moieties, which are known to influence various pharmacological effects.

The molecular formula of this compound is C22H22N4O4, with a molecular weight of approximately 406.44 g/mol. Its structure includes a benzamide core substituted with two methoxy groups and an imidazo[1,2-b]pyridazine derivative, which contributes to its distinctive chemical properties.

PropertyValue
Molecular FormulaC22H22N4O4
Molecular Weight406.44 g/mol
Structural FeaturesBenzamide core with methoxy and imidazo substitutions

Biological Activity

Research indicates that compounds similar to this compound exhibit a variety of biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, potentially inhibiting the proliferation of cancer cells. For example, related compounds have shown significant activity against various cancer cell lines (IC50 values in the low micromolar range) .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes such as phosphodiesterases (PDEs), which play critical roles in cellular signaling pathways. Selective PDE inhibitors have been associated with anti-inflammatory effects and improved cognitive function .
  • Mechanism of Action : The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets, including kinases and receptors involved in cell signaling pathways. This interaction may modulate various biological processes such as cell proliferation and apoptosis .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Antiviral Activity : A study synthesized N-phenylbenzamide derivatives and evaluated their antiviral activity against enterovirus strains. Some derivatives showed moderate antiviral activity (IC50 = 18 ± 1.2 μM), indicating potential for further development .
  • In Vivo Studies : Animal models have been used to assess the efficacy of similar compounds in reducing inflammation and other disease symptoms. For instance, selective PDE inhibitors demonstrated significant reductions in airway hyperreactivity in asthmatic mice models .

Comparative Analysis

A comparison with similar compounds reveals unique attributes of this compound:

Compound NameStructural FeaturesUnique Attributes
3,4-Dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamideSimilar imidazo and methoxy substitutionsDifferent positioning of methoxy groups
PonatinibContains imidazo and pyridazine structuresKnown for effectiveness against certain cancers

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